molecular formula C16H14OS B8425668 1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol

1-(3-Phenylbenzo[b]thiophen-2-yl)ethanol

Cat. No. B8425668
M. Wt: 254.3 g/mol
InChI Key: KDFMIJKUVLQZDB-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a stirred solution of 1-(3-phenylbenzo[b]thiophen-2-yl)ethanone (430 mg, 1.704 mmol) dissolved in MeOH (5 mL) at rt was added sodium borohydride (0.093 mL, 2.64 mmol). After 5 min, no starting material remained. The reaction was partitioned between water and EtOAc, and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine then stirred over MgSO4, filtered, and concentrated under reduced pressure to give 1-(3-phenylbenzo[b]thiophen-2-yl)ethanol as a colorless, crystalline solid: 1H NMR (400 MHz, CDCl3) δ 1.46 (d, J=6.3 Hz, 3H), 2.19 (br. s., 1H), 5.09 (q, J=6.5 Hz, 1H), 7.16-7.40 (m, 8H), 7.70-7.77 (m, 1H).
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.093 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8]3[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=3[S:10][C:11]=2[C:12](=[O:14])[CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[C:1]1([C:7]2[C:8]3[CH:18]=[CH:17][CH:16]=[CH:15][C:9]=3[S:10][C:11]=2[CH:12]([OH:14])[CH3:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
430 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C2=C(SC1C(C)=O)C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.093 mL
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
then stirred over MgSO4
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and EtOAc
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C2=C(SC1C(C)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.